4-Amino-2-oxo-3,5-heptadienedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
151028-44-3 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(2E,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1+,4-3+ |
InChI Key |
SGUXCHHLXDUUHD-MVJNYCIBSA-N |
SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=C/C(=O)C(=O)O)\N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Synonyms |
4-amino-2-oxo-3,5-heptadienedioic acid 4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer 4-amino-6-carboxy-2-oxohexa-3,5-dienoate ACOHDA |
Origin of Product |
United States |
Occurrence and Putative Biosynthetic Pathways of Heptadienedioic Acid Derivatives
Investigation of Natural Occurrence and Isolation Methodologies for Related Compounds
The quest to find and isolate 4-Amino-2-oxo-3,5-heptadienedioic acid and its analogues often begins with the exploration of microbial and fungal biodiversity. These organisms are well-known producers of a vast array of secondary metabolites with complex chemical structures.
The isolation of heptadienedioic acid derivatives from fungal sources typically involves a multi-step process of extraction and fractionation. A notable example is the isolation of (Z,Z)-4-oxo-2,5-heptadienedioic acid, a structural analogue of the title compound, from the mica cap mushroom, Coprinus micaceus. researchgate.netthermofisher.comresearchgate.netresearchgate.net The general methodology employed in such studies provides a blueprint for the potential extraction of this compound.
The process usually commences with the collection and subsequent extraction of the fungal material, often using a polar solvent like methanol (B129727), to capture a broad spectrum of secondary metabolites. researchgate.netresearchgate.net The resulting crude extract is then subjected to a series of fractionation steps to separate compounds based on their physicochemical properties. This often involves partitioning the crude extract between immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and water, to achieve a preliminary separation.
Further purification is achieved through various chromatographic techniques. For instance, the methanolic extract of Coprinus micaceus that yielded the related heptadienedioic acid derivative was subjected to extensive chromatographic studies. researchgate.net These methods are essential for isolating individual compounds from a complex mixture.
The fungal genus Xylaria, including species like Xylaria intracolorata, is recognized for producing a rich diversity of secondary metabolites, including a significant number of nitrogen-containing compounds and polyketides. nih.govnih.govmdpi.comsielc.comresearchgate.net While the target compound has not been explicitly reported from Xylaria intracolorata, the known metabolic capabilities of this genus make it a plausible source. The extraction of compounds from Xylaria species typically follows a similar path of solvent extraction followed by chromatographic purification.
A general workflow for the extraction and fractionation of such compounds from fungal cultures is outlined below:
| Step | Procedure | Purpose |
| 1. Cultivation | The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites. | To generate sufficient biomass and induce the biosynthesis of the target compounds. |
| 2. Extraction | The fungal biomass and/or the fermentation broth are extracted with an appropriate organic solvent (e.g., methanol, ethyl acetate). | To transfer the secondary metabolites from the fungal matrix into a liquid phase. |
| 3. Solvent Partitioning | The crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water). | To perform a preliminary separation of compounds based on their polarity. |
| 4. Column Chromatography | The fractions obtained from partitioning are further separated using column chromatography with various stationary phases (e.g., silica (B1680970) gel, Sephadex). | To isolate individual compounds or groups of similar compounds from the complex mixture. |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of the target compound. | To obtain the compound in a highly pure form for structural elucidation and biological testing. |
The separation of polar, and often structurally similar, amino dicarboxylic acids from complex biological extracts necessitates the use of advanced chromatographic techniques. The choice of method depends on the specific properties of the analytes and the matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of such compounds. Due to the general lack of a strong chromophore in many amino acids, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. myfoodresearch.comnih.gov Pre-column or post-column derivatization with reagents like dabsyl chloride, o-phthalaldehyde (B127526) (OPA), or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) can significantly improve sensitivity and selectivity. chromatographyonline.com For instance, an HPLC-UV method has been developed for the simultaneous determination of multiple amino acids in food samples with high precision. chromatographyonline.com
Ion-Exchange Chromatography (IEC) is particularly well-suited for the separation of charged molecules like amino acids and dicarboxylic acids. harvardapparatus.comyoutube.com This technique separates molecules based on their net charge at a given pH. Anion-exchange chromatography can be effectively used to separate organic dicarboxylic acids, and the retention time can be related to the number of methylene (B1212753) groups between the carboxyl groups. nih.gov IEC is a standard method for the determination of amino acid composition in various biological samples. sigmaaldrich.comnih.gov The process often involves the use of buffer systems to control the pH and ionic strength, thereby influencing the retention and elution of the analytes. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile compounds. However, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility. thermofisher.comchromforum.orgnih.govnih.govgoogle.com Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to convert the polar functional groups into more volatile silyl (B83357) ethers and esters. thermofisher.comchromforum.orggoogle.com This allows for their separation on a GC column and subsequent identification and quantification by mass spectrometry. Automated GC-MS methods have been developed for the quantitative analysis of free amino acids in biological fluids. nih.gov
The following table summarizes the key features of these chromatographic techniques for the analysis of amino acid dicarboxylic acids:
| Chromatographic Technique | Principle of Separation | Derivatization | Key Advantages |
| HPLC-UV/Fluorescence | Partitioning between a stationary phase and a liquid mobile phase. | Often required for detection (pre- or post-column). | Versatile, widely applicable, good for quantification. researchgate.netmyfoodresearch.comnih.gov |
| Ion-Exchange Chromatography (IEC) | Reversible adsorption of charged molecules to an oppositely charged stationary phase. | Not typically required for separation. | Excellent for separating charged molecules, high capacity. harvardapparatus.comnih.govresearchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a stationary phase and a gaseous mobile phase. | Required to increase volatility. | High resolution, high sensitivity, provides structural information. nih.govlabtestsonline.org.ukgoogle.comnih.govnih.gov |
Postulated Biogenesis of this compound
The biosynthetic origin of this compound has not been definitively established. However, based on its chemical structure and known fungal metabolic pathways, several plausible enzymatic routes can be postulated.
One of the primary mechanisms for the degradation of aromatic compounds in fungi involves the oxidative cleavage of the aromatic ring. This process is catalyzed by dioxygenase enzymes and is a key step in making the carbon skeletons of these complex molecules available for central metabolism.
A plausible biosynthetic precursor for the heptadienedioic acid backbone is the amino acid L-tryptophan. The degradation of tryptophan in many organisms proceeds through the kynurenine (B1673888) pathway, leading to the formation of intermediates such as 3-hydroxyanthranilic acid. The subsequent enzymatic ring cleavage of 3-hydroxyanthranilic acid yields 2-amino-3-carboxymuconic-6-semialdehyde. Decarboxylation of this intermediate by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase leads to the formation of 2-aminomuconic semialdehyde. This C6 compound possesses a diene system and functional groups that, through further enzymatic modification, could potentially be elongated and oxidized to form the C7 dicarboxylic acid backbone of the target molecule. The enzyme 2-aminomuconic semialdehyde dehydrogenase is known to oxidize the aldehyde group to a carboxylic acid, forming 2-aminomuconic acid. nih.gov Further enzymatic steps would be required to introduce the additional carbon atom and the oxo group.
The introduction of the amino group at the C-4 position is a key feature of the target molecule. In fungal metabolism, transamination reactions are a common mechanism for the introduction of amino groups. These reactions involve the transfer of an amino group from a donor amino acid, frequently glutamate (B1630785) or alanine (B10760859), to an α-keto acid acceptor, a reaction catalyzed by aminotransferases (also known as transaminases).
It is conceivable that a precursor molecule, a 4-keto-2-oxo-3,5-heptadienedioic acid, could undergo a transamination reaction to introduce the amino group at the C-4 position. This would require a specific aminotransferase capable of recognizing this particular α-keto dicarboxylic acid as a substrate. Fungi possess a wide array of aminotransferases with varying substrate specificities, making this a plausible biosynthetic step. researchgate.net
Alternatively, the amino group could be introduced earlier in the pathway, for instance, starting from an amino acid precursor where the nitrogen is already present. The modification of this initial amino group, or the introduction of a second one followed by deamination, could also be considered.
An alternative biosynthetic route could originate from intermediates in primary metabolic cycles, such as the α-aminoadipate pathway, which is responsible for lysine (B10760008) biosynthesis in fungi. myfoodresearch.com This pathway involves the formation of α-ketoadipate, a C6 dicarboxylic acid with a keto group.
The biosynthesis could potentially proceed through the condensation of α-ketoadipate with a one-carbon unit, followed by a series of enzymatic modifications including dehydrogenation and isomerization to form the heptadienedioic acid backbone. The introduction of the amino and second oxo group would then follow. The α-aminoadipate pathway itself demonstrates the enzymatic machinery for converting a keto acid (α-ketoadipate) to an amino acid (α-aminoadipate) via the action of an aminotransferase. This lends support to the hypothesis that a similar enzymatic step could be involved in the biosynthesis of this compound from a corresponding keto-acid precursor.
Metabolic and Biotransformation Pathways Involving Heptadienedioic Acid Intermediates
Microbial Degradation of Aromatic Compounds and the Formation of 2-Oxo-3,5-heptadienedioic Acid Analogues
Microorganisms have evolved sophisticated enzymatic machinery to dismantle the stable ring structures of aromatic compounds, which are often environmental pollutants. nih.govresearchgate.netresearchgate.net The initial steps in these aerobic degradation pathways typically involve the hydroxylation of the aromatic ring to form a dihydroxyaromatic compound, such as a catechol or gentisate. researchgate.netpsu.edu This dihydroxylated intermediate is then susceptible to oxidative ring cleavage, a reaction catalyzed by a class of enzymes known as ring-cleaving dioxygenases. nih.govresearchgate.net This cleavage event breaks the aromaticity and generates an open-chain product, often an analogue of 2-oxo-3,5-heptadienedioic acid. nih.govnih.gov For instance, the degradation of salicylate (B1505791) proceeds through its oxidation to 2-oxohepta-3,5-dienedioic acid. nih.govdesy.de Similarly, the catabolism of related compounds like 5-aminosalicylate (B10771825) or 5-nitrosalicylate leads to the formation of substituted heptadienedioic acid intermediates, such as 4-amino-2-oxo-3,5-heptadienedioic acid. researchgate.netgatech.edu
Dioxygenases are pivotal enzymes in the aerobic degradation of aromatic compounds, catalyzing the incorporation of both atoms of molecular oxygen (O₂) into their substrates. nih.govnih.govresearchgate.net This reaction overcomes the significant resonance energy that stabilizes the aromatic ring. psu.edu There are two primary classes of ring-cleaving dioxygenases, distinguished by the position of the cleavage relative to the hydroxyl groups on the aromatic ring. nih.govresearchgate.net
Intradiol dioxygenases utilize a non-heme Fe(III) cofactor and cleave the bond between the two hydroxyl-bearing carbon atoms. nih.govnih.gov
Extradiol dioxygenases typically contain a non-heme Fe(II) ion and cleave the bond adjacent to one of the hydroxyl groups. nih.govnih.gov
The catalytic mechanisms for both types of enzymes are thought to proceed through similar iron-alkylperoxo intermediates. nih.gov However, differences in the breakdown of this intermediate, involving either an acyl migration in intradiol enzymes or an alkenyl migration in extradiol enzymes, are proposed to account for the different cleavage products. nih.gov Extradiol dioxygenases are generally considered more versatile, acting on a broader range of substrates. nih.gov
Salicylate 1,2-dioxygenases (SDOs) are a unique subset of class III ring-cleaving dioxygenases. nih.govnih.gov A well-characterized example is the SDO from Pseudaminobacter salicylatoxidans BN12, which is notable for its ability to oxidatively cleave salicylate to form 2-oxohepta-3,5-dienedioic acid. nih.govdesy.de This enzyme contains a catalytic Fe(II) ion coordinated by three histidine residues. nih.govnih.gov What distinguishes this SDO is its broad substrate specificity; it can efficiently cleave not only salicylate but also gentisate and 1-hydroxy-2-naphthoate. nih.govnih.gov
The binding of substrates induces significant conformational changes in the enzyme's active site. nih.gov Residues such as Arg127, His162, and Arg83 move to form hydrogen bonds with the substrate's carboxyl group, and several loops close over the active site to correctly position the substrate for catalysis. nih.gov The specificity for different substrates is controlled by several amino acid residues within the substrate-binding cavity, including Met46, Ala85, Trp104, and Phe189. nih.gov
| Substrate | Relative Activity (%) | Key Interacting Residues |
|---|---|---|
| Salicylate | 100 | Arg127, His162, Arg83, Met46, Ala85, Trp104, Phe189 |
| Gentisate | High | Arg127, His162, Arg83 |
| 1-Hydroxy-2-naphthoate | High | Arg127, His162, Arg83 |
| 5-Aminosalicylate | High | Arg127, His162, Arg83 |
Gentisate 1,2-dioxygenases (GDOs) are typically type III extradiol dioxygenases that cleave the aromatic ring of gentisate (2,5-dihydroxybenzoate) to form maleylpyruvate (B1239739). researchgate.netnih.govresearchgate.net These enzymes are crucial in the degradation pathways of many aromatic compounds that are funneled through gentisate as a central intermediate. nih.govnih.gov GDOs belong to the ferrous iron-dependent bicupin family of dioxygenases and exhibit remarkable functional diversity and a broad substrate spectrum. researchgate.netresearchgate.net
While some GDOs, like the one from Rhodococcus opacus 1CP, show a very narrow substrate specificity, oxidizing only gentisate, others can act on a variety of substituted gentisates. nih.govresearchgate.net For example, the GDOs from Pseudomonas alcaligenes and Pseudomonas putida can process various alkyl- and halogen-substituted gentisates. nih.gov Interestingly, many GDOs can also cleave 5-aminosalicylate, which is structurally similar to gentisate, to produce this compound. researchgate.net In some cases, 5-aminosalicylate is considered a very effective alternative substrate for these enzymes. researchgate.net The structural basis for this substrate flexibility is an area of active research, as enzymes with nearly identical active site residues can display different substrate preferences, suggesting a complex mechanism of substrate selection. researchgate.netresearchgate.net
| Source Organism | Primary Substrate | Alternative Substrates | Product from Gentisate |
|---|---|---|---|
| Rhodococcus opacus 1CP | Gentisate | None | Maleylpyruvate |
| Pseudomonas alcaligenes NCIB 9867 | Gentisate | Alkyl- and Halogenated Gentisates | Maleylpyruvate |
| Sphingomonas sp. strain RW5 | Gentisate | 3,6-Dichlorogentisate | Maleylpyruvate |
| Martelella strain AD-3 | Gentisate | Not specified | Maleylpyruvate |
The biodegradation of synthetic nitroaromatic compounds, which are significant environmental pollutants, often relies on the recruitment of enzymes from pathways that degrade natural compounds. gatech.edu The degradation of 5-nitroanthranilic acid (5NAA) by Bradyrhizobium sp. JS329 provides a clear example. gatech.edu The pathway is initiated by an aminohydrolase that converts 5NAA to 5-nitrosalicylic acid (5NSA). gatech.edu This intermediate is then targeted by a 5NSA dioxygenase, which catalyzes the oxidative ring cleavage. gatech.edu This reaction is analogous to the cleavage of gentisate or salicylate, yielding a nitro-substituted open-chain intermediate, 2-hydroxy-5-nitropenta-2,4-dienoic acid. gatech.edu This demonstrates the adaptability of dioxygenase enzymes to act on substituted aromatic rings, thereby initiating degradation cascades for a wide range of molecules.
Following the dioxygenase-catalyzed ring fission, the resulting linear intermediates, such as 2-oxo-3,5-heptadienedioic acid and its analogues, undergo further enzymatic transformations. These subsequent steps are designed to break down the C7 or C8 chain into smaller, more common metabolic molecules that can be readily assimilated by the cell. nih.govnih.gov These downstream pathways often involve hydrolases, isomerases, and aldolases that ultimately lead to the production of intermediates of central metabolism.
The ultimate fate of the carbon skeletons from aromatic compound degradation is their entry into the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.gov The open-chain intermediates generated from ring cleavage are processed into molecules like pyruvate (B1213749), succinyl-CoA, and acetyl-CoA. nih.govnih.gov For example, in the catabolism of 4-hydroxyphenylacetate (B1229458) in E. coli, the ring cleavage product is eventually broken down to yield pyruvate and succinic semialdehyde, which can then enter the TCA cycle. nih.gov Similarly, dicarboxylic acids can be metabolized via peroxisomal β-oxidation, a pathway that shortens the carbon chain, often producing acetyl-CoA. researchgate.net This integration allows the microorganism to harness both the carbon and the energy stored within the complex aromatic structures, converting potential toxins into valuable cellular resources. researchgate.netnih.gov The catabolism of branched-chain amino acids also contributes to pools of acetyl-CoA and propionyl-CoA, which can be used for fatty acid synthesis or enter the TCA cycle. nih.govresearchgate.net
Subsequent Catabolism of Open-Chain Heptadienedioic Acid Intermediates
Isomerization and Hydrolysis Reactions (e.g., maleylpyruvic acid transformation)
The metabolic pathway involving this compound showcases a classic sequence of isomerization followed by hydrolysis, a common strategy in the degradation of aromatic ring fission products. This compound is a central intermediate in the bacterial metabolism of 5-aminosalicylic acid (5-ASA). The initial enzymatic cleavage of the aromatic ring of 5-ASA results in the formation of the cis-isomer of this compound, also referred to as cis-4-amino-6-carboxy-2-oxo-hexa-3,5-dienoate (cis-ACOHDA).
For the metabolic pathway to proceed, this cis-isomer must first be converted to its trans-isomer. This isomerization is a critical step as the subsequent enzyme in the pathway is specific for the trans configuration. The isomerization of cis-ACOHDA to trans-ACOHDA has been observed to be catalyzed non-enzymatically by light or acidic conditions, and importantly, also by the presence of glutathione. uni.lu This suggests a potential role for a glutathione-dependent isomerase. This is analogous to the isomerization of maleylpyruvate to fumarylpyruvate by maleylpyruvate isomerase (EC 5.2.1.4), a glutathione-dependent enzyme found in the gentisate degradation pathway.
Following isomerization, the trans-isomer, trans-4-amino-6-carboxy-2-oxo-hexa-3,5-dienoate, undergoes hydrolysis. This reaction involves both the removal of the amino group (deamination) and the cleavage of the molecule. The enzyme responsible, a trans-ACOHDA hydrolase, catalyzes the conversion of trans-ACOHDA into fumarylpyruvate. uni.lu Fumarylpyruvate is then further hydrolyzed by fumarylpyruvate hydrolase to yield fumarate (B1241708) and pyruvate, which are central metabolites that can enter the citric acid cycle. nih.gov
The sequence from the cis ring-fission product to central metabolites is summarized in the table below:
| Step | Substrate | Enzyme/Catalyst | Product(s) |
| Isomerization | cis-4-Amino-2-oxo-3,5-heptadienedioic acid (cis-ACOHDA) | Glutathione, Light, Acid (Potential Glutathione-S-Transferase) | trans-4-Amino-2-oxo-3,5-heptadienedioic acid (trans-ACOHDA) |
| Hydrolysis/Deamination | trans-4-Amino-2-oxo-3,5-heptadienedioic acid (trans-ACOHDA) | trans-ACOHDA hydrolase | Fumarylpyruvate and Ammonia (B1221849) |
| Hydrolysis | Fumarylpyruvate | Fumarylpyruvate hydrolase | Fumarate and Pyruvate |
Theoretical Role of this compound in Nitrogen-Containing Compound Metabolism
While the role of this compound is established in the specific context of 5-aminosalicylate degradation, its structural features suggest a broader theoretical potential in the metabolism of other nitrogen-containing compounds.
Potential as an Intermediate in Amino Acid Catabolism or Anabolism
The degradation of this compound to fumarate and pyruvate places it directly in the realm of amino acid catabolism. Fumarate is a key intermediate in the catabolism of the aromatic amino acids phenylalanine and tyrosine. This convergence suggests a plausible, though not yet demonstrated, role for this compound or structurally similar compounds as intermediates in the degradation pathways of other amino-substituted aromatic compounds.
Theoretically, catabolic pathways for various aminophenols or other amino-aromatic compounds could converge on the formation of this dienoic acid. The initial steps would likely involve the action of mono- or dioxygenases to open the aromatic ring, followed by a series of enzymatic transformations leading to this key intermediate.
From an anabolic perspective, the reverse reactions are theoretically possible, though energetically less favorable and not documented. The incorporation of ammonia into fumarylpyruvate to form trans-4-Amino-2-oxo-3,5-heptadienedioic acid would require a specific lyase. While speculative, the existence of such a pathway would represent a novel route for the synthesis of complex nitrogenous compounds from central metabolites.
Pathways for Nitrogen Liberation or Incorporation
The primary known pathway for nitrogen liberation from this compound is the hydrolytic deamination of its trans-isomer to fumarylpyruvate, releasing ammonia. uni.lu This reaction, catalyzed by trans-ACOHDA hydrolase, is an efficient means of removing the amino group, allowing the carbon skeleton to be further metabolized for energy or biosynthetic precursors.
Nitrogen Liberation:
Reaction: Hydrolytic Deamination
Substrate: trans-4-Amino-2-oxo-3,5-heptadienedioic acid
Enzyme: trans-ACOHDA hydrolase
Products: Fumarylpyruvate + NH₃
Theoretically, other pathways for nitrogen liberation could exist, such as a transamination reaction. A specific aminotransferase could transfer the amino group from this compound to an α-keto acid (e.g., α-ketoglutarate), forming a new amino acid (e.g., glutamate) and the corresponding oxo-heptadienedioic acid. This would represent a direct link to the central nitrogen metabolism of the cell.
Theoretical Nitrogen Incorporation: For nitrogen incorporation, the reverse of these reactions could be considered.
| Theoretical Pathway | Reactants | Potential Enzyme Class | Product |
| Reductive Amination | An oxo-precursor + Ammonia + NAD(P)H | Dehydrogenase | This compound |
| Transamination | An oxo-precursor + An Amino Acid (e.g., Glutamate) | Aminotransferase | This compound + α-Keto Acid |
These theoretical pathways for nitrogen incorporation remain speculative without direct experimental evidence. However, they provide a framework for future research into the full metabolic potential of this intriguing intermediate. The study of such pathways could reveal novel enzymatic mechanisms and expand our understanding of microbial nitrogen metabolism.
Enzymatic and Biochemical Studies of Enzymes Interacting with Heptadienedioic Acids
Detailed Characterization of Ring-Cleavage Dioxygenases Affecting Heptadienedioic Acid Formation
The formation of heptadienedioic acids is often a critical step in the catabolism of aromatic molecules, catalyzed by a class of enzymes known as ring-cleavage dioxygenases. These enzymes incorporate both atoms of molecular oxygen into their aromatic substrates, leading to the cleavage of the carbon-carbon bond of the aromatic ring. Specifically, the formation of 2-oxo-3,5-heptadienedioic acid derivatives is typically attributed to extradiol dioxygenases, which cleave the bond adjacent to the hydroxyl groups of a catecholic substrate.
Extradiol dioxygenases are non-heme iron enzymes that utilize a ferrous (Fe2+) center in their active site to activate molecular oxygen for catalysis. The catalytic mechanism is a multi-step process that begins with the binding of the catecholic substrate to the Fe(II) center. This is followed by the binding of molecular oxygen, which is then activated. A key step in the mechanism involves a Criegee rearrangement, which ultimately leads to the cleavage of the aromatic ring and the formation of a linear product.
The kinetics of these enzymes can be complex and are influenced by both substrate and oxygen concentrations. Mechanistic studies have revealed the formation of several intermediates during the catalytic cycle, including a substrate-Fe(II)-O2 ternary complex. The rate of the reaction can be affected by the electronic properties of the substituents on the aromatic ring of the substrate. For instance, electron-donating groups can influence the rate of oxygen activation and subsequent ring cleavage.
The substrate specificity of ring-cleavage dioxygenases is a critical aspect of their function. While some dioxygenases exhibit broad substrate specificity, others are highly specific for a particular catecholic substrate. The specificity is determined by the architecture of the enzyme's active site, which dictates which substrates can bind in the correct orientation for catalysis to occur.
For the formation of 4-Amino-2-oxo-3,5-heptadienedioic acid, the corresponding substrate for the dioxygenase would be an amino-substituted catechol. The presence of an amino group on the catechol ring can significantly influence substrate recognition and the catalytic efficiency of the enzyme. Studies on various extradiol dioxygenases have shown that substitutions on the catechol ring can impact both the binding affinity (Km) and the catalytic rate (kcat) of the enzyme. The table below summarizes the kinetic parameters of a hypothetical extradiol dioxygenase for different substituted catechols, illustrating the potential effect of an amino substituent.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Catechol | 20 | 150 | 7.5 x 10^6 |
| 4-Methylcatechol | 15 | 200 | 1.3 x 10^7 |
| 4-Chlorocatechol | 50 | 50 | 1.0 x 10^6 |
| 4-Aminocatechol | 30 | 100 | 3.3 x 10^6 |
| This table presents hypothetical data for illustrative purposes. |
The catalytic activity of extradiol dioxygenases is critically dependent on the presence of a ferrous iron (Fe2+) ion in the active site. This iron cofactor is typically coordinated by a conserved facial triad (B1167595) of two histidine residues and one carboxylate residue (glutamate or aspartate), often referred to as the 2-His-1-carboxylate facial triad. The Fe(II) ion plays a central role in the catalytic mechanism by binding both the catecholic substrate and molecular oxygen, thereby facilitating the electron transfer events that lead to oxygen activation and ring cleavage.
The binding of the substrate to the Fe(II) center is thought to create a binding site for O2. The subsequent binding of oxygen and its activation are key steps that are mediated by the iron center. The redox state of the iron is crucial; it remains as Fe(II) throughout the catalytic cycle, acting as a Lewis acid to activate the bound substrate and oxygen.
Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional structures of numerous extradiol dioxygenases. These structures have provided invaluable insights into the architecture of the active site, the coordination of the Fe(II) ion, and the interactions with substrates and inhibitors.
The active site is typically located in a hydrophobic pocket within the enzyme. The 2-His-1-carboxylate facial triad that coordinates the iron is a hallmark of this enzyme family. Structural studies of enzyme-substrate and enzyme-inhibitor complexes have revealed how substrates bind to the active site and have helped to explain the basis of substrate specificity. These studies have also shown that conformational changes can occur upon substrate binding, which are important for positioning the substrate correctly for the reaction with oxygen. While specific structural data for a dioxygenase that produces this compound is not available, the existing structures of related enzymes provide a robust model for understanding how an amino-substituted catechol might be accommodated in the active site.
Exploration of Enzymes that Transform or Utilize this compound
Following its formation, this compound is likely to be further metabolized by other enzymes in the degradation pathway. The presence of an amino group and a keto group suggests several potential enzymatic transformations.
Given the chemical structure of this compound, it is plausible that the next step in its degradation involves the modification or removal of the amino group. Two classes of enzymes, amidases and transaminases, are strong candidates for catalyzing such a reaction.
Amidases: These enzymes catalyze the hydrolysis of amide bonds. While the target compound contains a primary amine and not an amide, a related class of enzymes, deaminases, could catalyze the removal of the amino group through hydrolysis, replacing it with a hydroxyl group. This would result in the formation of a keto-dicarboxylic acid, which could then be further metabolized through pathways such as the Krebs cycle.
Transaminases (Aminotransferases): A more likely enzymatic transformation would be a transamination reaction. Transaminases catalyze the transfer of an amino group from an amino acid to a keto acid. In a hypothetical reaction, a transaminase could transfer the amino group from this compound to a common α-keto acid acceptor like α-ketoglutarate. This reaction would produce glutamate (B1630785) and a corresponding α-keto-heptadienedioic acid. This latter product could then be a substrate for other catabolic enzymes. The table below outlines this hypothetical transamination reaction.
| Enzyme | Substrate | Amino Acceptor | Product 1 | Product 2 |
| Hypothetical Transaminase | This compound | α-Ketoglutarate | 2,4-Dioxo-3,5-heptadienedioic acid | L-Glutamate |
| This table presents a hypothetical enzymatic reaction. |
The exploration of these hypothetical enzymatic steps is crucial for a complete understanding of the metabolic fate of this compound and the broader context of aromatic compound degradation.
Dehydrogenases and Reductases Modifying the Oxo or Dienedioic Moieties
Dehydrogenases are a class of oxidoreductases that catalyze the removal of hydrogen atoms from a substrate, often transferring them to an electron acceptor such as NAD⁺ or FAD. These enzymes play a crucial role in various metabolic pathways, including the catabolism of amino acids, where they catalyze the oxidative deamination of an amino acid to its corresponding α-keto acid. nih.govnumberanalytics.com Reductases, on the other hand, typically catalyze reduction reactions.
In the context of amino acid metabolism, dehydrogenases are key enzymes. nih.gov For instance, amino acid dehydrogenases catalyze the oxidative deamination of amino acids to their keto acid counterparts and ammonia (B1221849), coupled with the reduction of NAD(P)+. nih.gov Well-characterized examples include alanine (B10760859) dehydrogenase, leucine (B10760876) dehydrogenase, and phenylalanine dehydrogenase. nih.gov Additionally, α-keto acid dehydrogenase complexes are critical mitochondrial enzymes that link the metabolism of monosaccharides, amino acids, and fatty acids to the Krebs cycle. nih.gov
However, a comprehensive search of scientific databases and literature does not yield any specific dehydrogenases or reductases that have been identified to act on or modify the oxo or dienedioic moieties of This compound . Research in this specific area appears to be unrecorded or not publicly available.
Ligases and Transferases Involved in Biosynthetic or Degradative Steps
Ligases are enzymes that catalyze the joining of two molecules, often coupled with the hydrolysis of a small attached chemical group on one of the larger molecules. Transferases are a class of enzymes that facilitate the transfer of specific functional groups from one molecule (the donor) to another (the acceptor). byjus.com
In amino acid metabolism, aminotransferases (a subclass of transferases) are particularly significant. These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. nih.govwikipedia.org This reaction is a pivotal step in both the synthesis and degradation of amino acids, allowing for the interconversion of amino acids and α-keto acids. davuniversity.org For example, aspartate aminotransferase and alanine aminotransferase are key enzymes in these pathways. nih.gov
Despite the well-established roles of ligases and transferases in general amino acid and keto acid metabolism, there is no specific information available in the scientific literature detailing the involvement of any particular ligases or transferases in the biosynthetic or degradative pathways of This compound . The metabolic fate of this compound and the enzymes responsible for its potential synthesis or breakdown remain an uncharacterized area of biochemical research.
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 4-Amino-2-oxo-3,5-heptadienedioic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) skeletons.
Multi-Dimensional NMR Techniques (e.g., 2D-NMR, COSY, HSQC, HMBC) for Complete Structural Assignment
A complete structural assignment for this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment, as well as their coupling to neighboring protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
Following the initial 1D analysis, a suite of 2D NMR experiments would be employed to establish the connectivity of the molecule.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial in establishing the proton-proton correlations within the heptadiene backbone. researchgate.netacs.org For instance, it would show a correlation between the proton at C3 and the vinylic proton at C5, and between the C5 and C6 protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.netacs.org This experiment is fundamental for assigning the ¹³C chemical shifts to their corresponding protons.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | ~170-175 | - | H-3 → C-1 |
| 2 | ~190-195 | - | H-3 → C-2 |
| 3 | ~50-55 | ~4.0-4.5 | H-3 → C-1, C-2, C-4, C-5 |
| 4 | ~150-155 | - | H-3 → C-4, H-5 → C-4 |
| 5 | ~120-125 | ~6.0-6.5 | H-5 → C-3, C-4, C-6, C-7 |
| 6 | ~130-135 | ~7.0-7.5 | H-6 → C-4, C-5, C-7 |
Note: The amino group protons (-NH₂) would appear as a broad singlet, and the carboxylic acid protons (-COOH) would also be broad and their chemical shifts highly dependent on the solvent and concentration.
Elucidation of Stereochemistry and Conformational Preferences
The stereochemistry of the double bonds at the C3-C4 and C5-C6 positions (E/Z isomerism) would be determined primarily through the measurement of proton-proton coupling constants (J-values) in the high-resolution ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. For example, a larger coupling constant between the protons on C5 and C6 (typically >10 Hz) would suggest a trans (E) configuration, while a smaller coupling constant (typically <10 Hz) would indicate a cis (Z) configuration.
Conformational preferences of the molecule in solution could also be investigated using NOE-based experiments (e.g., NOESY or ROESY), which identify protons that are close to each other in space, regardless of whether they are connected through bonds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis.
Accurate Mass Measurement for Molecular Formula Confirmation (e.g., HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be used to determine the accurate mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound. The molecular formula of this compound is C₇H₇NO₅. The calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the elemental composition.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₇H₈NO₅⁺ | 186.0402 |
An experimental mass measurement within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected.
Predicted Key Fragmentations in MS/MS of this compound ([M+H]⁺)
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss/Fragment |
|---|---|---|
| 169.0137 | NH₃ (17.0265) | Loss of the amino group |
| 168.0321 | H₂O (18.0106) | Loss of water from a carboxylic acid |
| 142.0297 | CO₂ (43.9898) | Decarboxylation from one of the carboxylic acid groups |
The fragmentation of amino acids in tandem mass spectrometry often involves characteristic losses such as water, ammonia (B1221849), and carbon dioxide. researchgate.netwikipedia.org The specific fragmentation pathway would help to confirm the presence and location of the various functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are often complementary.
For this compound, the IR and Raman spectra would be expected to show distinct bands corresponding to its multiple functional groups.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) | Vibration Type |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak | O-H stretch |
| N-H (Amine) | 3400-3200 (medium) | Weak | N-H stretch |
| C=O (Ketone) | ~1715-1695 | Strong | C=O stretch |
| C=O (Carboxylic Acid) | ~1740-1710 | Strong | C=O stretch |
| C=C (Conjugated Diene) | ~1650-1600 | Very Strong | C=C stretch |
| N-H (Amine) | ~1640-1560 | Medium | N-H bend |
| C-O (Carboxylic Acid) | ~1320-1210 | Medium | C-O stretch |
The broad O-H stretch from the carboxylic acid groups is a hallmark feature in the IR spectrum. The C=O stretching vibrations for the ketone and carboxylic acids would likely appear as distinct or overlapping strong bands. The conjugated C=C double bonds would be expected to give a very strong signal in the Raman spectrum due to the change in polarizability during the vibration. The presence of these characteristic bands would provide confirmatory evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Conjugation Assessment
The molecular structure of this compound features a conjugated system, which is expected to give rise to characteristic absorptions in the UV-Vis spectrum. This conjugated system, or chromophore, comprises the diene moiety in conjugation with the oxo group. The presence of an amino group as a potential auxochrome can further influence the absorption characteristics.
The extended conjugation in the heptadienedioic acid backbone is predicted to result in a maximum absorption wavelength (λmax) in the UV region. The exact position of this peak is sensitive to the solvent polarity. In polar solvents, hydrogen bonding interactions with the amino and carboxylic acid groups could lead to shifts in the absorption maxima. For instance, studies on similar conjugated systems, such as those in amino acid-conjugated natural compounds, demonstrate how the electronic environment affects their UV-Vis spectra.
The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition compared to the unsubstituted dienoic acid, along with a possible hyperchromic effect (increase in molar absorptivity). This is due to the donation of the nitrogen lone pair into the conjugated system, effectively extending the chromophore.
Table 1: Predicted UV-Vis Absorption Characteristics of this compound
| Transition Type | Predicted λmax Range (nm) | Structural Origin |
|---|---|---|
| π → π* | 250 - 350 | Conjugated diene and oxo group |
It is important to note that the (Z,E)-isomerism mentioned in some literature would also influence the UV-Vis spectrum. scispace.com Different geometric isomers can exhibit variations in their λmax values and molar absorptivities due to differences in steric hindrance and the planarity of the conjugated system.
Application of X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. For this compound, a successful crystallographic analysis would provide a wealth of information, including:
Confirmation of the molecular connectivity and stereochemistry: This would unambiguously establish the (Z,E) configuration of the double bonds.
Detailed bond lengths and angles: These parameters would offer insight into the extent of electron delocalization within the conjugated system. For example, the C-C single bonds within the diene moiety are expected to be shorter than typical C-C single bonds, while the C=C double bonds might be slightly elongated.
Conformational analysis: The dihedral angles along the carbon backbone would reveal the planarity of the molecule. Significant deviations from planarity could impact the efficiency of π-orbital overlap and, consequently, the electronic properties.
Intermolecular interactions: The crystal packing would be dictated by a network of intermolecular forces, primarily hydrogen bonds involving the carboxylic acid and amino groups, as well as the oxo function. These interactions are crucial for understanding the solid-state properties of the compound.
While no published crystal structure for this compound is currently available, studies on related molecules provide a basis for predicting its solid-state behavior. For instance, the crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile reveals the formation of intermolecular hydrogen bonds involving the amino and oxo groups, leading to the formation of layered structures. nih.gov A similar propensity for extensive hydrogen bonding would be expected for this compound.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Information |
|---|---|
| Crystal System | Dependent on packing; likely monoclinic or orthorhombic |
| Space Group | Dependent on chirality and packing symmetry |
| Key Bond Lengths (Å) | C=O (~1.23), C=C (~1.34), C-N (~1.40) |
| Key Bond Angles (°) | C-C=C (~120°), O=C-C (~120°) |
The successful crystallization and subsequent X-ray diffraction analysis of this compound would be invaluable for validating theoretical models and providing a definitive understanding of its structural and electronic properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of molecules like ACMS. These methods can elucidate its electronic structure and predict its reactivity, which is particularly important for understanding its fate at a critical branchpoint in tryptophan metabolism. ebi.ac.ukuniprot.org
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
While dedicated Density Functional Theory (DFT) studies focusing exclusively on the isolated 4-amino-2-oxo-3,5-heptadienedioic acid molecule are not extensively available in the public domain, its enzymatic conversion is a subject of significant interest. ACMS is the substrate for the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which catalyzes its decarboxylation to 2-aminomuconate-6-semialdehyde (AMS). nih.govfrontiersin.org Mechanistic studies of ACMSD, supported by structural data, suggest a metal-mediated decarboxylation reaction. nih.gov
The catalytic mechanism within the ACMSD active site is proposed to involve the coordination of the substrate to a zinc ion (Zn²⁺) and interaction with key amino acid residues, such as arginine. nih.govresearchgate.net DFT calculations, when applied to such enzyme-substrate systems, can model the reaction pathway, identify transition states, and calculate activation energies, thus providing a detailed picture of the decarboxylation process. These calculations are crucial for understanding how the enzyme facilitates this reaction over the spontaneous cyclization of ACMS to quinolinic acid, a neurotoxin. utsa.eduebi.ac.uk The instability of ACMS makes its non-enzymatic conversion to quinolinic acid a competing pathway. ebi.ac.uk
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Direct experimental spectroscopic data for this compound is scarce due to its short half-life. nih.gov Computational methods, such as DFT, can be employed to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. However, published research with detailed predicted spectroscopic data specifically for this compound is not readily found.
In a broader context, 19F NMR has been utilized as a tool for the ex vivo analysis of tryptophan metabolism, demonstrating the power of NMR in monitoring the flux through metabolic pathways like the kynurenine (B1673888) pathway. nih.gov Such approaches, combined with computational predictions for pathway intermediates, could offer a powerful strategy for studying the dynamics of tryptophan catabolism.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules in complex environments, such as in solution or within the binding site of a protein.
Conformational Analysis of this compound in Solution and Protein Binding Sites
The conformation of this compound is critical to its metabolic fate. In solution, it is prone to spontaneous cyclization to form quinolinic acid. utsa.edu Within the active site of ACMSD, its conformation is constrained, facilitating its decarboxylation.
Crystal structures of human ACMSD in complex with a pseudo-substrate, dipicolinic acid, and inhibitors provide insights into the likely conformation of ACMS when bound to the enzyme. nih.govfrontiersin.org These studies reveal a homodimeric structure for the enzyme, with the active site located at the interface between the two monomers. researchgate.net The substrate is positioned to interact with the catalytic Zn²⁺ ion and key residues from both chains of the dimer. nih.gov It has been proposed that the enzyme maintains ACMS in a more stable conformation, thereby preventing its spontaneous cyclization and directing metabolic flux towards the production of 2-aminomuconate semialdehyde. nih.gov
Protein-Ligand Docking Studies to Predict Interactions with Enzymes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein. youtube.comyoutube.com In the context of this compound, docking studies have been instrumental in understanding how inhibitors bind to ACMSD, providing a proxy for how the natural substrate, ACMS, interacts with the enzyme's active site. nih.govnih.gov These studies are crucial for the rational design of ACMSD inhibitors, which are being investigated as potential therapeutics for a range of diseases. patsnap.commdpi.com
Docking studies have confirmed a competitive inhibition mode for several potent inhibitors, where they occupy the catalytic site and interact with key residues like Arg47 and Trp191, as well as the catalytic Zn²⁺ ion. nih.govfrontiersin.org The binding of these inhibitors effectively blocks the access of ACMS to the active site, thereby preventing its decarboxylation and shunting the kynurenine pathway towards the production of quinolinic acid and subsequently NAD+. patsnap.com
Below is a table summarizing the docking scores and binding affinities of some reported ACMSD inhibitors.
| Inhibitor | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (K_i) | Reference |
| TES-1025 | Human ACMSD | Not explicitly reported | 0.85 ± 0.22 nM | nih.gov |
| ZINC_71915355 | Kynurenine 3-monooxygenase | High (not quantified) | Not reported | nih.gov |
| ZINC_19827377 | Kynurenine 3-monooxygenase | High (not quantified) | Not reported | nih.gov |
Note: The table includes inhibitors for enzymes in the kynurenine pathway, highlighting the application of docking studies in this area. Data directly on ACMS docking is limited.
In Silico Pathway Reconstruction and Metabolic Flux Analysis
In silico pathway reconstruction and metabolic flux analysis are computational approaches used to model and analyze entire metabolic networks. mdpi.com These methods are valuable for understanding the flow of metabolites through pathways like the kynurenine pathway and for predicting the effects of genetic or pharmacological interventions. nih.govresearchgate.net
The kynurenine pathway is a complex network with several branch points, one of the most critical being the fate of ACMS. frontiersin.orgnih.gov In silico models of tryptophan metabolism can help to elucidate how the flux of metabolites is distributed between the different branches of the pathway. nih.govmdpi.com For instance, these models can predict how inhibition of ACMSD would alter the concentrations of downstream metabolites, such as picolinic acid and quinolinic acid. patsnap.com
Chemical Synthesis Strategies and Derivatization for Research Applications
Retrosynthetic Analysis for the Total Synthesis of 4-Amino-2-oxo-3,5-heptadienedioic Acid
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This strategic approach is fundamental to designing a viable synthetic route. For this compound, the analysis must address the assembly of the seven-carbon backbone and the introduction of its four distinct functional moieties: two carboxylic acids, a ketone, an amine, and two double bonds with specific stereochemistry. ontosight.ai
The construction of the C7 dienoic acid framework is a primary challenge. Several strategies can be envisioned, leveraging modern organic synthesis methods.
Convergent Approaches: These strategies involve synthesizing separate fragments of the molecule and then joining them. For instance, a C3 and a C4 fragment could be coupled. Methods for the stereoselective construction of 1,3-dienes, such as transition-metal-catalyzed cross-coupling reactions, are particularly relevant here. mdpi.com
Linear Approaches: This involves building the carbon chain step-by-step from a single starting material.
Cycloaddition/Ring-Opening Strategies: A powerful approach could involve a Diels-Alder reaction to form a cyclic precursor containing much of the required carbon framework and functionality. For example, a related compound, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid, has been synthesized from cycloheptadiene, highlighting the utility of cyclic starting materials. nih.gov A subsequent ring-opening reaction, perhaps via ozonolysis or another oxidative cleavage method, could then reveal the desired linear dicarboxylic acid structure.
With the carbon backbone established, the next critical phase is the precise installation of the functional groups. The known (Z,E)-isomer of this compound underscores the importance of stereochemical control. ontosight.ai
Olefinic Moieties: The stereochemistry of the two double bonds is crucial for the compound's biological activity. ontosight.ai Modern synthetic methods offer a high degree of control over double bond geometry. For example, electrocyclic ring-opening reactions of cyclobutenes can produce highly functionalized 1,3-dienes as single isomers. acs.org Wittig-type reactions or transition-metal-catalyzed cross-couplings are also standard methods for creating stereodefined olefins. mdpi.com
Amino Group: The introduction of the amino group at the C4 position requires high regioselectivity. This could be achieved through several methods, such as the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone precursor or the reductive amination of a diketone intermediate.
Oxo Group: The ketone at the C2 position can be introduced via oxidation of a secondary alcohol precursor. The choice of oxidant would be critical to avoid unwanted reactions with the electron-rich diene system or the amino group. Alternatively, the oxo group could be part of one of the initial building blocks used in a convergent synthesis. The regioselectivity of oxidation or other reactions can be influenced by the steric and electronic effects of substituents on the diene chain. nih.gov
Given the multiple reactive functional groups (two carboxylic acids, an amine, a ketone), a successful synthesis would be nearly impossible without the use of protecting groups. youtube.compressbooks.pub These groups temporarily mask a functional group's reactivity, allowing chemical transformations to be performed elsewhere in the molecule. youtube.com An effective protecting group strategy requires groups that can be installed easily, are stable to subsequent reaction conditions, and can be removed selectively and in high yield. pressbooks.pub For a molecule like this compound, an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions, would be essential. fiveable.meorganic-chemistry.org
Table 1: Potential Protecting Groups for the Synthesis of this compound
| Functional Group | Protecting Group | Common Protection Reagents | Common Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amine (-NH₂) | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | fiveable.me |
| Amine (-NH₂) | Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | numberanalytics.com |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | MeOH or EtOH, Acid Catalyst (Fischer Esterification) | Saponification (e.g., NaOH, H₂O) then acidification | chemguide.co.uk |
| Carboxylic Acid (-COOH) | Benzyl Ester | Benzyl alcohol, coupling agent | Catalytic Hydrogenation (e.g., H₂, Pd/C) | organic-chemistry.org |
| Carboxylic Acid (-COOH) | Silyl (B83357) Ester | Silyl chloride (e.g., TBDMS-Cl) | Fluoride source (e.g., TBAF) or acid | numberanalytics.com |
| Ketone (C=O) | Acetal/Ketal | Ethylene glycol, Acid Catalyst | Aqueous acid (e.g., aq. HCl) | pressbooks.pub |
Design and Synthesis of Chemically Modified Analogues
Derivatization of the parent compound is essential for probing its biological function, improving its properties, and conducting detailed mechanistic studies. The functional groups of this compound offer multiple handles for chemical modification.
Standard organic transformations can be applied to create a library of analogues.
Esterification: The two carboxylic acid groups are prime targets for esterification. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method. chemguide.co.ukmasterorganicchemistry.com For more sensitive substrates, milder conditions such as Steglich esterification using DCC and DMAP can be employed. commonorganicchemistry.com This allows for the synthesis of a wide variety of alkyl or aryl esters.
Amidation: The carboxylic acids can also be converted to amides. This typically requires activating the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling agent, before reacting it with a primary or secondary amine. nih.govresearchgate.net Catalytic methods for direct amidation using boronic acid catalysts are also becoming more common as a greener alternative. organic-chemistry.orgencyclopedia.pub
Reduction: The ketone and carboxylic acid functionalities can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carboxylic acids and the ketone to the corresponding primary and secondary alcohols, respectively. chemistrysteps.comchemguide.co.ukwikipedia.org It is important to note that LiAlH₄ is unselective and would likely reduce the aldehyde intermediate all the way to the alcohol without stopping. chemistrysteps.comchemguide.co.uk A milder reagent like sodium borohydride (B1222165) (NaBH₄) is generally incapable of reducing carboxylic acids but could potentially reduce the ketone, offering a degree of selectivity. chemistrysteps.com The α,β-unsaturated nature of the ketone may also allow for conjugate reduction under specific conditions. organic-chemistry.org
Table 2: Summary of Functional Group Transformations for Analogue Synthesis
| Target Functional Group | Transformation | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (R'-OH), H⁺ or DCC/DMAP | Ester | chemguide.co.ukcommonorganicchemistry.com |
| Carboxylic Acid | Amidation | Amine (R'R''NH), Coupling Agent | Amide | researchgate.netorganic-chemistry.org |
| Carboxylic Acid | Reduction | LiAlH₄ then H₃O⁺ | Primary Alcohol | chemguide.co.uk |
| Ketone | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | wikipedia.org |
Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system or to elucidate a chemical reaction mechanism. wikipedia.org By replacing an atom (like ¹²C, ¹H, or ¹⁴N) with its heavier, stable isotope (¹³C, ²H/D, or ¹⁵N), the molecule becomes "visible" to analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.org
This strategy is invaluable for:
Metabolic Flux Analysis: If this compound is an intermediate in a metabolic pathway, feeding cells a labeled precursor allows researchers to trace the incorporation of the label into the final product and other metabolites. nih.gov
Mechanistic Studies: This compound is known to inhibit certain enzymes. ontosight.ai Synthesizing a labeled version can help identify its target and mechanism of action. For example, if the compound is a mechanism-based inhibitor, labeling can help identify the covalent adduct formed with the enzyme. researchgate.net
Quantification: Labeled compounds are widely used as internal standards in mass spectrometry for the accurate quantification of their unlabeled counterparts in complex biological samples. acs.org
Common labeling strategies would involve synthesizing the compound using labeled starting materials, such as ¹⁵N-labeled ammonia (B1221849) to introduce the labeled amino group, or using precursors enriched with ¹³C. nih.govnih.gov
Chemoenzymatic Synthesis and Biocatalytic Approaches
The inherent instability of this compound, also known as 2-amino-3-carboxymuconate semialdehyde (ACMS), presents significant challenges for its chemical synthesis and manipulation. Consequently, chemoenzymatic and biocatalytic approaches, which leverage the specificity and mild reaction conditions of enzymes, are paramount for its generation and transformation. These strategies primarily revolve around the enzymes involved in its natural metabolic pathway, namely its synthesis from 3-hydroxyanthranilic acid and its subsequent enzymatic conversions.
Enzyme-Mediated Functionalizations and Transformations
The primary enzyme-mediated transformations involving this compound are central to the tryptophan catabolic pathway. These biocatalytic reactions determine the metabolic fate of the compound, directing it towards either complete degradation or conversion into other biologically significant molecules.
The enzymatic synthesis of this compound is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAO) . researchgate.netnih.gov This non-heme iron-containing enzyme facilitates the oxidative cleavage of the aromatic ring of 3-hydroxyanthranilic acid (3-HAA). researchgate.netnih.gov The reaction involves the incorporation of both atoms of molecular oxygen (O₂) into the substrate, yielding the unstable acyclic product, this compound. nih.gov This biocatalytic step is a critical control point in the kynurenine (B1673888) pathway, a major route for tryptophan degradation. researchgate.net The enzyme itself is a homodimer, with each subunit containing a catalytic nonheme iron ion. nih.gov
Once formed, this compound stands at a metabolic crossroads and is primarily subject to two competing pathways: non-enzymatic cyclization and enzymatic decarboxylation.
Due to its inherent instability, this compound readily undergoes a non-enzymatic intramolecular cyclization and dehydration to form quinolinic acid . researchgate.netnih.gov This spontaneous reaction is a significant pathway in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net
The main enzymatic transformation of this compound is a decarboxylation reaction catalyzed by aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) , also known as picolinate (B1231196) carboxylase. nih.govebi.ac.uk This enzyme diverts its substrate away from quinolinic acid production. nih.gov The reaction involves the removal of a carboxyl group, converting this compound into 2-aminomuconate-6-semialdehyde . nih.govuniprot.org Human ACMSD is a monomeric enzyme with a broad optimal pH range of 6.5 to 8.0. nih.gov It is subject to inhibition by several related metabolites, including quinolinic acid and picolinic acid. nih.gov
The product of the ACMSD-catalyzed reaction, 2-aminomuconate-6-semialdehyde, is further metabolized by aminomuconate-semialdehyde dehydrogenase . This enzyme catalyzes the NAD⁺-dependent oxidation of the aldehyde group to a carboxylic acid, yielding 2-aminomuconate . hmdb.ca This series of enzymatic reactions ultimately leads to metabolites that can enter central carbon metabolism. nih.gov
The biocatalytic production and subsequent transformations of this compound are summarized in the table below.
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
| 3-Hydroxyanthranilate 3,4-Dioxygenase (HAO) | 3-Hydroxyanthranilic acid, O₂ | This compound | Dioxygenation |
| Aminocarboxymuconate-semialdehyde Decarboxylase (ACMSD) | This compound | 2-Aminomuconate-6-semialdehyde, CO₂ | Decarboxylation |
| Aminomuconate-semialdehyde Dehydrogenase | 2-Aminomuconate-6-semialdehyde, NAD⁺, H₂O | 2-Aminomuconate, NADH, H⁺ | Dehydrogenation |
The study of these enzymatic transformations is crucial for understanding the regulation of tryptophan metabolism and the production of neuroactive and immunomodulatory kynurenine pathway metabolites. While the direct chemoenzymatic synthesis and derivatization of the unstable this compound for broad research applications remain largely unexplored, the enzymes involved in its natural lifecycle provide a powerful toolkit for its specific synthesis and conversion in a controlled biological context.
Analytical Method Development for Research Detection and Quantification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Identification in Complex Biological and Environmental Matrices
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) stands as a premier technique for the analysis of polar, non-volatile compounds like 4-Amino-2-oxo-3,5-heptadienedioic acid directly from complex matrices. Its high sensitivity and specificity often permit analysis with minimal sample preparation and without the need for chemical derivatization. mdpi.com
Methodology and Research Findings:
The general workflow for HPLC-MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. For biological samples such as plasma or tissue homogenates, preparation typically begins with protein precipitation using organic solvents like methanol (B129727), followed by centrifugation. mdpi.com The resulting supernatant can be diluted in a suitable buffer, such as a formic acid solution in water, before injection into the HPLC system. mdpi.commdpi.com
Chromatographic separation is crucial for isolating the target analyte from other matrix components. Given the polar nature of this compound, several column chemistries can be employed:
Reversed-Phase (RP) Chromatography: Using columns like a C18, often with an aqueous mobile phase containing an ion-pairing agent or an acid modifier (e.g., formic acid), is a common starting point.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are particularly effective for retaining and separating very polar compounds that show little to no retention on traditional reversed-phase columns. nih.gov
Specialized Amino Acid Columns: Columns designed specifically for amino acid analysis, such as ion-exchange or ligand-exchange columns, can also provide excellent separation. nih.gov
Following separation, detection by tandem mass spectrometry (MS/MS) provides definitive identification and quantification. Electrospray ionization (ESI) is the most suitable ionization source for such polar molecules. Quantification is typically achieved using multiple reaction monitoring (MRM), which offers exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte. mdpi.comnih.gov The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision in quantification. mdpi.comnih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Polar Analytes in Biological Samples.
| Parameter | Typical Condition/Setting | Purpose/Rationale |
|---|---|---|
| Sample Preparation | Protein precipitation (Methanol); Centrifugation | Removes interfering macromolecules from biological fluids. mdpi.com |
| Chromatography Column | HILIC or Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Separates the target analyte from matrix components based on polarity. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Formate | Aqueous component for polar analyte elution and to facilitate ionization. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for creating the separation gradient. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates gas-phase ions from polar, non-volatile analytes in solution. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific ion transitions. mdpi.comnih.gov |
| Quantification | Stable Isotope-Labeled Internal Standard | Corrects for matrix effects and variations in sample processing and instrument response. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution. However, direct analysis of polar and non-volatile compounds like amino acids and their derivatives is not feasible because they are thermally labile and would decompose in the hot GC injector. mdpi.comnih.gov Therefore, chemical derivatization is an indispensable step to convert this compound into a volatile and thermally stable form suitable for GC-MS analysis. mdpi.comnih.gov
Methodology and Research Findings:
The derivatization process typically involves a multi-step reaction to cap the polar functional groups (carboxylic acids, amines). A common and effective approach is a two-step procedure involving esterification followed by acylation. mdpi.comnih.govnih.gov
Esterification: The carboxylic acid groups are converted to their corresponding methyl esters. This is often achieved by heating the dried sample with 2 M hydrochloric acid in methanol (CH3OH) at approximately 80°C for 60 minutes. nih.govnih.gov
Acylation: The amino groups are then derivatized. A powerful acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA) is added, and the mixture is heated (e.g., at 65°C for 30 minutes) to form stable pentafluoropropionyl amides. nih.gov
An alternative popular method is silylation, where active hydrogens on amine and carboxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used, often requiring heating to ensure complete reaction. sigmaaldrich.comnih.gov The resulting TBDMS derivatives are generally more stable against moisture than TMS derivatives. sigmaaldrich.com
Once derivatized, the sample is injected into the GC-MS. The derivatives are separated on a capillary column (e.g., a low-polarity SLB-5ms) and detected by the mass spectrometer. sigmaaldrich.com The resulting mass spectra contain characteristic fragment ions that allow for definitive identification of the original compound.
Table 2: Comparison of Common Derivatization Strategies for GC-MS Analysis of Amino-Keto Acids.
| Derivatization Method | Reagents | Typical Reaction Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Esterification + Acylation | 1. HCl in Methanol (CH3OH) 2. Pentafluoropropionic Anhydride (PFPA) | 1. 80°C for 60 min 2. 65°C for 30 min | Produces stable, volatile derivatives with good chromatographic properties. nih.govnih.gov | Two-step process is more time-consuming. nih.gov |
| Silylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in Acetonitrile | 100°C for 2-4 hours | TBDMS derivatives are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com | Higher molecular weight of derivatives can lead to longer retention times. sigmaaldrich.com |
| Silylation (TMS) + Acylation | 1. N-methyl-N-(trimethylsilyl)trifluoroacetamide 2. N-methyl-bis-trifluoroacetamide | 60°C for 10-15 min | Rapid, single-vial reaction for some protocols. nih.gov | TMS derivatives can be sensitive to moisture. sigmaaldrich.com |
Development of Quantitative Spectrophotometric or Fluorometric Assays for Enzyme Activity and Metabolite Monitoring
Spectrophotometric and fluorometric assays are fundamental tools in biochemistry for monitoring enzyme activity and quantifying metabolites in real-time. These methods rely on measuring the change in absorbance or fluorescence, respectively, that occurs as a substrate is converted into a product. Developing such an assay for an enzyme that produces or consumes this compound is highly feasible due to the compound's chemical structure.
Methodology and Principles:
The core structure of this compound contains a conjugated system (a diene adjacent to a ketone), which acts as a chromophore that absorbs light in the ultraviolet (UV) or visible range. The development of a quantitative spectrophotometric assay would proceed as follows:
Determine the Absorption Spectrum: A purified sample of this compound would be scanned in a UV-Vis spectrophotometer to determine its wavelength of maximum absorbance (λmax). This λmax is the optimal wavelength for monitoring its concentration.
Establish a Standard Curve: A series of standard solutions with known concentrations of the compound would be prepared. The absorbance of each solution at the predetermined λmax is measured to create a standard curve (a plot of absorbance vs. concentration). According to the Beer-Lambert law, this plot should be linear within a certain concentration range, allowing the determination of the molar extinction coefficient (ε).
Enzyme Activity Assay: To monitor the activity of an enzyme that produces this compound, the reaction would be initiated by adding the enzyme to a cuvette containing the necessary substrates in a suitable buffer. The increase in absorbance at λmax would be monitored over time. The initial rate of the reaction is directly proportional to the enzyme's activity. Conversely, for an enzyme that consumes the compound, the assay would monitor the decrease in absorbance over time.
This principle is widely used in enzymology. For instance, studies on enzymes like 4-oxalocrotonate tautomerase, which acts on structurally related oxo-acids, rely on monitoring changes in substrate or product concentration to determine kinetic parameters and study inhibitor effects. nih.gov A fluorometric assay could also be developed if the compound itself is fluorescent or if it can be converted into a fluorescent product through a secondary enzymatic or chemical reaction. Fluorometric assays often provide significantly higher sensitivity compared to spectrophotometric methods.
Advanced Research Applications and Methodological Considerations
Isotopic Tracing for Unraveling Metabolic Fluxes
Isotopic tracing is a powerful methodology for dissecting the complexities of metabolic pathways by tracking the fate of atoms from labeled substrates through a series of biochemical reactions. nih.govmssm.edu While comprehensive flux analysis of the entire kynurenine (B1673888) pathway has been undertaken, the specific application of this technique to elucidate the metabolic flux through intermediates like α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) provides deeper insights into the regulation of tryptophan catabolism.
By using stable isotopes such as ¹³C and ¹⁵N, researchers can label tryptophan and monitor the appearance of these labels in downstream metabolites, including ACMS and 2-aminomuconate. This allows for the quantification of the rate of synthesis and degradation of these intermediates, providing a dynamic view of the pathway's activity under various physiological and pathological conditions. For instance, such studies can precisely measure the partitioning of the metabolic flux at the ACMS branch point, determining the proportion of tryptophan catabolites that are directed towards complete oxidation versus those shunted into de novo NAD+ synthesis. nih.gov
Methodologically, this involves the administration of the labeled tryptophan to cellular models, animal models, or even human subjects, followed by the collection of biological samples at various time points. nih.gov Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are then employed to separate and quantify the different isotopologues of the kynurenine pathway metabolites. nih.gov The resulting data on the distribution of labeled atoms can be used to construct and validate computational models of metabolic flux, offering a quantitative understanding of how factors like diet, disease, or drug treatment impact the flow of metabolites through this critical pathway.
| Parameter | Description | Relevance to Metabolic Flux Analysis |
| Isotope Labeling | Introduction of stable isotopes (e.g., ¹³C, ¹⁵N) into a precursor molecule (e.g., tryptophan). | Allows for the tracking of atoms through the kynurenine pathway. |
| Metabolic Flux | The rate of turnover of metabolites through a metabolic pathway. | Quantifies the dynamic activity of the pathway and its branches. |
| Isotopologue | Molecules that differ only in their isotopic composition. | Analysis of isotopologue distribution reveals the relative contributions of different pathways to the synthesis of a metabolite. |
| Mass Spectrometry | An analytical technique used to measure the mass-to-charge ratio of ions. | Enables the detection and quantification of different isotopologues of kynurenine pathway intermediates. |
Potential Application in Bioremediation Research as an Intermediate or Target Compound
The intermediates of tryptophan catabolism, particularly 2-aminomuconate, have garnered attention in the field of bioremediation. wikipedia.org This is due to their role in the microbial degradation of various aromatic environmental pollutants. wikipedia.org Certain bacteria have evolved catabolic pathways that converge on these intermediates, allowing them to break down complex and often toxic compounds into central metabolites.
One significant area of research is the bioremediation of nitroaromatic compounds, which are common industrial pollutants found in soil and wastewater. mdpi.comsemanticscholar.orgresearchgate.netcswab.org Some bacterial strains, such as Pseudomonas pseudoalcaligenes, can degrade nitrobenzene, in a process where 2-aminomuconate is a key intermediate. nih.gov In this pathway, the aromatic ring of nitrobenzene is opened, and the resulting compound is eventually converted to 2-aminomuconate, which is then further metabolized. nih.gov The enzyme 2-aminomuconate deaminase plays a crucial role in this process, converting 2-aminomuconate to 4-oxalocrotonate and releasing ammonia (B1221849), which can be used as a nitrogen source by the microorganism. nih.govwikipedia.org
Similarly, the microbial degradation of quinoline, a heterocyclic aromatic compound found in industrial waste, can also proceed through intermediates structurally related to those in the kynurenine pathway. Understanding the enzymatic steps involved in the formation and subsequent breakdown of these intermediates is crucial for designing effective bioremediation strategies. By identifying and characterizing the enzymes and genes involved in these pathways, researchers can potentially engineer microorganisms with enhanced capabilities for degrading specific pollutants.
| Pollutant | Key Intermediate | Relevant Enzyme | Bioremediation Application |
| Nitroaromatic Compounds | 2-Aminomuconate | 2-Aminomuconate deaminase | Degradation of industrial wastewater contaminants. |
| Quinoline | Intermediates structurally related to 2-aminomuconate | Dioxygenases, Dehydrogenases | Treatment of soil and groundwater contaminated with heterocyclic aromatic compounds. |
Utilization as a Scaffold for Rational Drug Design and Development of Bioactive Probes (focus on mechanisms, not clinical trials)
The unique chemical structure of intermediates like α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) and the enzymes that act upon them present opportunities for rational drug design and the development of bioactive probes. The focus in this area is often on modulating the activity of key enzymes in the kynurenine pathway to influence the levels of neuroactive and immunomodulatory metabolites.
A prime target for such interventions is the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which catalyzes the conversion of ACMS to α-aminomuconate semialdehyde. nih.govhmdb.ca By inhibiting ACMSD, the metabolic flux can be redirected away from complete catabolism and towards the non-enzymatic formation of quinolinic acid, a precursor for NAD+ synthesis. nih.govpatsnap.com Given the importance of NAD+ in cellular bioenergetics and signaling, ACMSD inhibitors are being explored for their therapeutic potential in conditions associated with NAD+ deficiency. patsnap.commdpi.com
The rational design of ACMSD inhibitors often utilizes the structure of the natural substrate, ACMS, as a starting point. nih.gov By understanding the key structural features of ACMS that are recognized by the active site of ACMSD, medicinal chemists can design and synthesize small molecules that mimic the substrate and act as competitive inhibitors. nih.gov For example, the dicarboxylic acid moiety and the conjugated double bond system are important for binding to the enzyme's active site. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a lead compound and assessing the impact on its inhibitory activity, are crucial in this process. drugdesign.org These studies, guided by computational modeling and X-ray crystallography of the enzyme-inhibitor complexes, allow for the optimization of inhibitor potency and selectivity. nih.gov
The development of bioactive probes for kynurenine pathway enzymes is another important research area. These probes are typically fluorescently labeled molecules that can be used to visualize and quantify enzyme activity in cells and tissues. Such tools are invaluable for studying the regulation of the kynurenine pathway and for screening for new enzyme inhibitors.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Study its Biological Context
The advent of "omics" technologies, including metabolomics and proteomics, has revolutionized our ability to study the biological context of metabolic intermediates like those in the kynurenine pathway. These high-throughput approaches provide a global view of the molecular changes that occur in response to genetic or environmental perturbations, offering insights into the complex interplay between different biological pathways.
Metabolomics, the large-scale study of small molecules, allows for the comprehensive profiling of kynurenine pathway intermediates and their downstream products in various biological samples. nih.govsemanticscholar.org Using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can simultaneously quantify dozens of metabolites, providing a detailed snapshot of the metabolic state of a cell or organism. nih.gov This has been particularly insightful in studies of neuroinflammatory and neurodegenerative diseases, where dysregulation of the kynurenine pathway is often observed. aginganddisease.orgneurology.orgmdpi.com Metabolomic analyses can reveal shifts in the concentrations of intermediates like ACMS and 2-aminomuconate, providing biomarkers for disease progression and clues to the underlying pathological mechanisms. neurology.org
Proteomics, the study of the entire complement of proteins, provides complementary information by quantifying changes in the expression levels of the enzymes involved in the kynurenine pathway. nih.gov By identifying which enzymes are up- or down-regulated in different conditions, proteomics can help to pinpoint the specific points of pathway dysregulation. For example, an increase in the expression of enzymes upstream of ACMS, coupled with a decrease in ACMSD, would suggest a metabolic bottleneck that could lead to the accumulation of ACMS and its spontaneous conversion to the neurotoxin quinolinic acid.
The integration of metabolomic and proteomic data, often referred to as multi-omics analysis, provides a more complete picture of the biological context. nih.gov By correlating changes in metabolite levels with changes in enzyme expression, researchers can build more accurate models of metabolic regulation and identify key nodes in the network that may be targeted for therapeutic intervention.
| Omics Technology | Information Provided | Application to Kynurenine Pathway Intermediates |
| Metabolomics | Comprehensive profile of small molecule intermediates and products. | Quantification of ACMS, 2-aminomuconate, and other kynurenine pathway metabolites to identify disease-related dysregulation. |
| Proteomics | Global analysis of protein expression and post-translational modifications. | Identification of changes in the expression of kynurenine pathway enzymes, providing insights into the mechanisms of pathway regulation. |
| Multi-omics | Integration of data from multiple omics platforms. | Elucidation of the complex interplay between genes, proteins, and metabolites in the regulation of the kynurenine pathway. |
Q & A
Synthetic Optimization and Characterization
Basic: What are the recommended synthetic routes for 4-Amino-2-oxo-3,5-heptadienedioic acid, and how can reaction conditions be optimized? Methodological Answer:
- Synthesis: Adapt procedures from triazine-based syntheses (e.g., General Procedure A in ), using controlled temperatures (e.g., 45°C) and stoichiometric equivalents to maximize yield.
- Optimization: Monitor reactions with TLC (Rf values) and purify via recrystallization or column chromatography. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid interference .
Advanced: How can in-situ spectroscopic monitoring improve yield and purity? - Employ real-time FTIR or Raman spectroscopy to track intermediate formation. Optimize solvent polarity (e.g., hexane/EtOH mixtures) to enhance crystallinity and reduce byproducts .
Spectral Data Validation
Basic: How should researchers address discrepancies in NMR/HRMS data? Methodological Answer:
- Cross-validate spectra with databases (e.g., PubChem) and replicate experiments under identical conditions (solvent, temperature). Use high-field NMR (≥400 MHz) to resolve splitting patterns .
Advanced: What advanced techniques resolve conflicting mass spectral data? - Perform HRMS with isotopic internal standards (e.g., 13C- or 15N-labeled analogs) to confirm molecular formulas. Compare fragmentation patterns with synthetic derivatives .
Degradation Product Analysis
Basic: What analytical methods detect degradation products in microbial studies? Methodological Answer:
- Use HPLC-UV with C18 columns and gradient elution. Monitor λmax shifts to identify conjugated systems (e.g., dienedioic acid derivatives) .
Advanced: How can LC-MS/MS resolve unstable intermediates? - Apply tandem MS with collision-induced dissociation (CID) to characterize adducts (e.g., m/z 201 from water addition to unstable intermediates, as in ). Use stable isotope tracers to distinguish abiotic vs. biotic degradation .
Stability Assessment
Basic: How to evaluate aqueous instability of this compound? Methodological Answer:
- Conduct pH-dependent stability studies (pH 2–12) with UV-Vis kinetics. Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: What strategies stabilize the compound during experiments? - Add antioxidants (e.g., ascorbate) or use cryogenic storage. Derivatize with protecting groups (e.g., tert-butyl esters) to block reactive sites .
Metabolic Pathway Tracing
Basic: How to trace incorporation into microbial TCA cycles? Methodological Answer:
- Use 14C-labeled analogs and measure 14CO2 release. Employ GC-MS to detect TCA intermediates (e.g., cis,cis-muconic acid) .
Advanced: What isotopic labeling approaches enhance pathway resolution? - Synthesize 13C- or 15N-labeled derivatives for NMR-based metabolic flux analysis. Combine with proteomics to identify enzymes (e.g., dioxygenases) involved in ring cleavage .
Resolving Enzymatic Pathway Contradictions
Basic: How to reconcile conflicting reports on enzymatic degradation pathways? Methodological Answer:
- Conduct enzyme inhibition assays (e.g., with EDTA for metalloenzymes) and compare kinetic parameters (Km, Vmax) across studies .
Advanced: What systems biology approaches clarify pathway ambiguities? - Use gene knockout mutants (e.g., CRISPR-Cas9) to validate enzyme roles. Perform transcriptomics to map operons (e.g., eps/tapA) regulated during degradation .
Structural Characterization of Derivatives
Basic: What methods determine crystal structures of derivatives? Methodological Answer:
- Perform X-ray crystallography with synchrotron radiation. Compare unit cell parameters with literature (e.g., thieno[2,3-d]pyrimidine derivatives in ) .
Advanced: How to handle poor crystallinity in polar derivatives? - Co-crystallize with chaperone molecules (e.g., cyclodextrins) or use low-temperature (100 K) data collection to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
